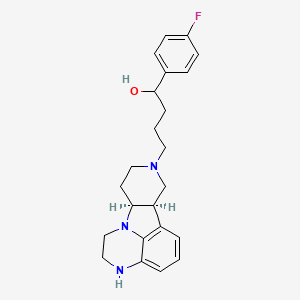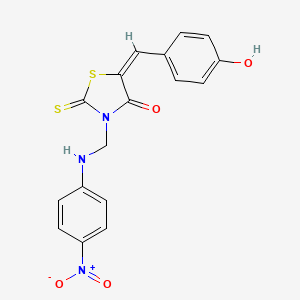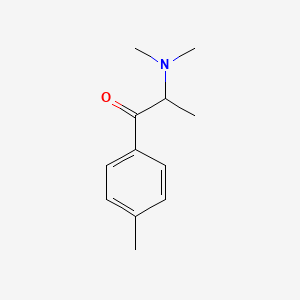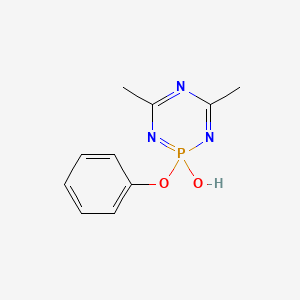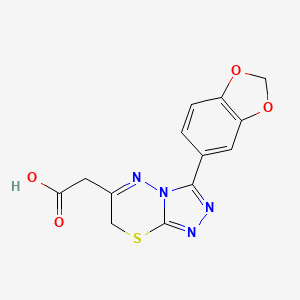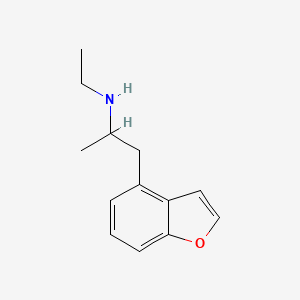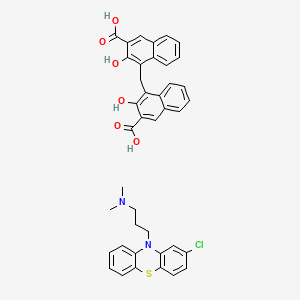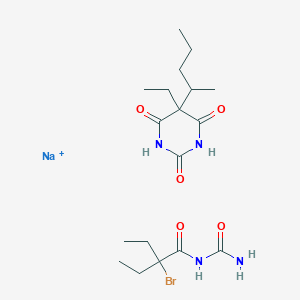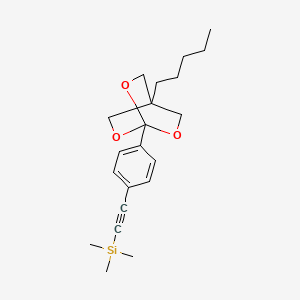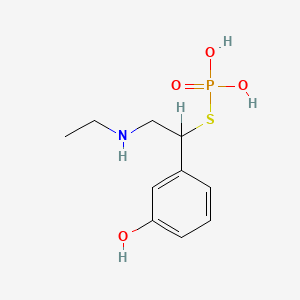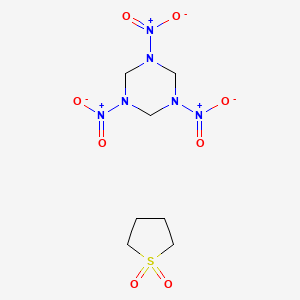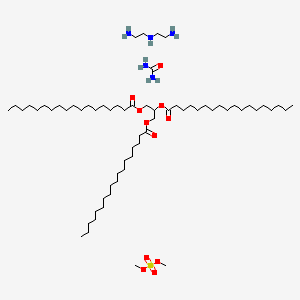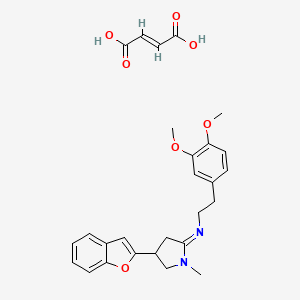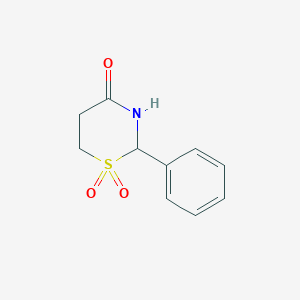
Tetrahydro-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 0178868 is a unique chemical compound identified by its Beilstein Registry Number. It is known for its specific properties and applications in various scientific fields. The compound’s structure and characteristics make it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of BRN 0178868 involves several steps and specific reaction conditions. The synthetic routes typically include the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed information on the exact synthetic routes and industrial methods is often proprietary and may require access to specialized chemical databases or publications .
Chemical Reactions Analysis
BRN 0178868 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BRN 0178868 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, BRN 0178868 could be explored for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of specialized materials or as an additive in manufacturing processes .
Mechanism of Action
The mechanism of action of BRN 0178868 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include key enzymes, receptors, or other proteins that play a role in the compound’s observed effects .
Comparison with Similar Compounds
BRN 0178868 can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can help identify the distinct advantages or limitations of BRN 0178868 in specific applications. Some similar compounds may include other boronic acids or related organic molecules .
Properties
CAS No. |
92014-75-0 |
|---|---|
Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
1,1-dioxo-2-phenyl-1,3-thiazinan-4-one |
InChI |
InChI=1S/C10H11NO3S/c12-9-6-7-15(13,14)10(11-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) |
InChI Key |
KSZMKNONPGTRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


